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Compound of Interest

Compound Name: Teuvincenone B

Cat. No.: B8250907

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the first
total synthesis of (x)-Teuvincenone B, a 17(15 - 16)-abeo-abietane diterpenoid.
Teuvincenone B, first isolated from Teucrium polium, has demonstrated potential antioxidant
and antitumor activities, making its synthetic accessibility a topic of significant interest.[1][2]
However, its scarcity from natural sources (less than 1 mg/kg from dried plants) necessitates
robust synthetic routes for further biological investigation.[1]

The methodology outlined below is based on the convergent synthesis reported by Zhou, J.-X.,
et al. (2023), which accomplishes the construction of the complex 6/6/6/5 tetracyclic ring
system in 11 steps.[1][3]

Synthetic Strategy and Logic

The core challenge in synthesizing Teuvincenone B lies in its highly oxidized and fully
substituted aromatic C ring, along with the characteristic dihydrofuran D ring.[1] The reported
strategy addresses this by assembling the A/B/C tricyclic core first, followed by the late-stage
construction of the D ring.

A key aspect of the synthesis is the carefully planned sequence of oxidation events (C6/11/14
- C7 - C12 - C17) to install the necessary oxygenated functionalities.[1][3] The synthesis
features several key transformations:
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e Gram-scale assembly of the A/B/C ring system.[1]

e Siegel-Tomkinson C—H oxidation and a Claisen rearrangement to install substituents on the
C ring.[1]

 Intramolecular iodoetherification to construct the crucial dihydrofuran D ring.[1][3]

The retrosynthetic analysis of Teuvincenone B is depicted below, illustrating the disconnection
approach to the key building blocks.
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Caption: Retrosynthetic analysis of ()-Teuvincenone B.
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The forward synthesis workflow, from starting materials to the final product, highlights the
progression of intermediates and key transformations.
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Caption: Forward synthesis workflow for (+)-Teuvincenone B.

Quantitative Data Summary

The following table summarizes the step-by-step yields for the synthesis of key intermediates
and the final product, (x)-Teuvincenone B.

Transformatio Starting .
Step . Product Yield (%)
n Material

Grignard Addition
1-2 o 12 +13 Enone 11 84% (2 steps)
& IBX Oxidation

Friedel-Crafts,
lodination, )

3-5 Enone 11 Intermediate 15 67% (3 steps)
Kornblum

Oxidation

C-H Oxidation,
Allylation, ) )

6-8 ) Intermediate 15 Intermediate 19 45% (3 steps)
Claisen

Rearrangement

lodoetherification ]
o i Teuvincenone B
9-11 , Elimination, Intermediate 19 @ 18% (3 steps)

Oxidation

) Teuvincenone B
Overall Total Synthesis 12 + 13 ~2.3%

(4)

Yields are as reported by Zhou, J.-X., et al. (2023).

Experimental Protocols: Key Reactions

Detailed experimental procedures for the pivotal steps in the synthesis of (+)-Teuvincenone B
are provided below. These protocols are adapted from the supporting information of the primary
literature.[4]
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1. Synthesis of Tricyclic Enone (11)
e Reaction: Grignard addition of benzyl chloride 13 to aldehyde 12, followed by oxidation.
e Procedure:

o To a solution of benzyl chloride 13 (1.0 eq) in anhydrous THF at O °C under an argon
atmosphere, add magnesium turnings (1.1 eq). Stir the mixture until the magnesium is
consumed.

o Cool the resulting Grignard reagent solution to 0 °C and add a solution of aldehyde 12 (1.2
eq) in anhydrous THF dropwise.

o Allow the reaction to warm to room temperature and stir for 2 hours.
o Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are
washed with brine, dried over anhydrous Naz=SOa, filtered, and concentrated under
reduced pressure.

o Dissolve the crude alcohol in DMSO. Add IBX (1.5 eq) in one portion.
o Stir the mixture at room temperature for 12 hours.
o Dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

o Wash the combined organic layers with saturated aqueous NaHCOs and brine, dry over
anhydrous Naz2SO0a, filter, and concentrate.

o Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to
afford enone 11.

2. Synthesis of the Fully Substituted C-Ring Intermediate (19)
o Reaction: Siegel-Tomkinson C-H oxidation, O-allylation, and Claisen rearrangement.

e Procedure:
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o To a solution of tricyclic a-methoxy enone 15 (1.0 eq) in a mixture of CH2Cl> and pyridine
at -40 °C, add a pre-mixed solution of PhlI(OAc)2 (1.5 eq) and Acz0 (3.0 eq) dropwise.

o Stir the reaction at -40 °C for 4 hours. Quench with saturated aqueous Na2S20s solution.

o Extract with CH2Clz, dry over Na=SOa4, concentrate, and purify to yield the C12-
hydroxylated intermediate.

o To a solution of the C12-hydroxylated intermediate (1.0 eq) in acetone, add K=COs (3.0
eq) and allyl bromide (1.5 eq).

o Heat the mixture to reflux and stir for 6 hours.
o Cool to room temperature, filter, and concentrate the filtrate.

o Dissolve the crude O-allyl ether in N,N-diethylaniline and heat to 210 °C in a sealed tube
for 12 hours to effect the Claisen rearrangement.

o Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCI, saturated
agueous NaHCOs, and brine.

o Dry the organic layer over Na2SOa, concentrate, and purify by flash column
chromatography to afford intermediate 19.

. Construction of the D-Ring via lodoetherification and Final Steps
Reaction: Intramolecular iodoetherification to form the tetracyclic core.

Procedure:

[¢]

Dissolve intermediate 19 (1.0 eq) in CH2Clz at 0 °C.

o

Add NaHCOs (3.0 eq) followed by I2 (2.0 eq) in portions.

[e]

Stir the mixture at room temperature for 24 hours in the dark.

o

Quench the reaction with saturated aqueous Na2S20s solution.
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o Extract with CH2Clz, wash with brine, dry over Na=SOa, and concentrate.

o The crude iodinated tetracycle is then subjected to elimination using DBU (1.5 eq) in THF
at room temperature for 3 hours.

o After purification, the resulting alkene is oxidized using m-CPBA (2.0 eq) in CH2Clz at 0 °C
to room temperature over 5 hours.

o Purify the final product by flash column chromatography to yield (z)-Teuvincenone B (4).

Disclaimer: These protocols are intended for use by trained chemistry professionals in a
properly equipped laboratory setting. Appropriate safety precautions should be taken at all
times. The yields and reaction times are based on published literature and may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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